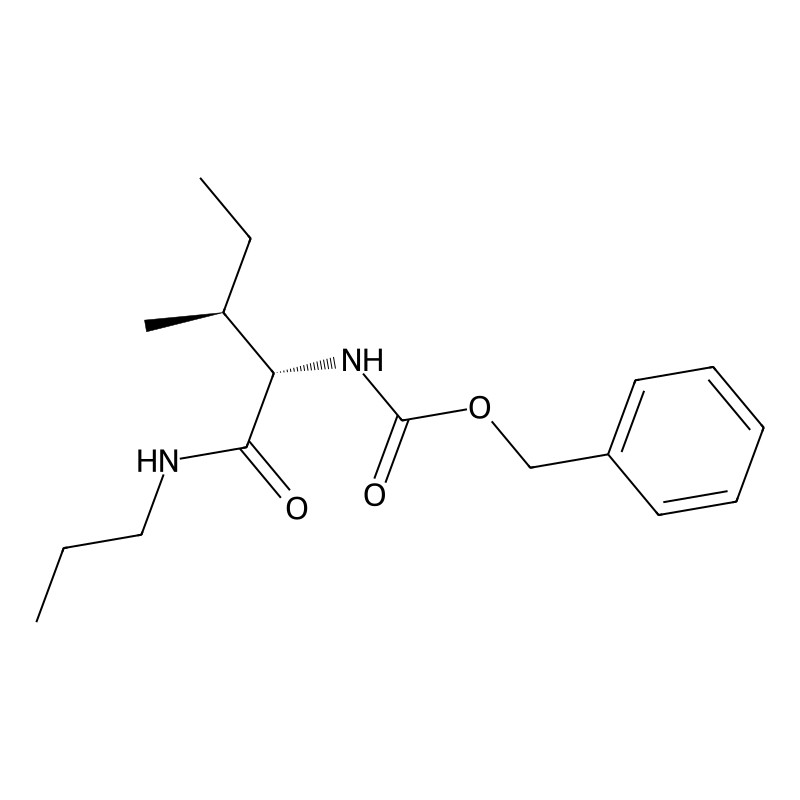

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester, is a complex organic compound characterized by its unique molecular structure. With a molecular formula of C₁₇H₂₆N₂O, it features a carbamic acid moiety linked to a phenylmethyl ester through a propylamino side chain. This compound is significant in medicinal chemistry due to its potential therapeutic applications and interactions within biological systems .

There is no scientific literature available on the mechanism of action of this specific compound.

- Potential toxicity: Carbamate esters can act as cholinesterase inhibitors, which can disrupt the nervous system. The specific toxicity of this compound would depend on its structure and requires further investigation.

- Stability: Carbamate esters generally have moderate stability and can decompose over time, especially under acidic or basic conditions.

- Medicinal chemistry: Carbamate esters are used as prodrugs, which are inactive chemicals that are converted into active drugs inside the body PubChem: ). They can also be used as inhibitors of enzymes or other biological targets ScienceDirect: .

- Insecticides: Some carbamate esters are used as insecticides EPA: ). However, due to potential environmental concerns, their use is being phased out in many countries.

- Herbicides: A few carbamate esters are used as herbicides Iowa State University Extension and Outreach: . Similar to insecticides, their use is being restricted due to environmental considerations.

- Hydrolysis: In aqueous environments, carbamic acids can hydrolyze to form corresponding amines and carbon dioxide.

- Esterification: The phenylmethyl ester can undergo transesterification reactions with alcohols, leading to the formation of different esters.

- Decomposition: Under certain conditions, carbamic acids can decompose to yield isocyanates and amines.

These reactions are crucial for understanding the reactivity and stability of the compound in different environments .

Research into the biological activity of carbamic acid derivatives has revealed several potential pharmacological effects:

- Antimicrobial Properties: Some studies suggest that compounds similar to carbamic acid exhibit antimicrobial activity against various pathogens.

- Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes, making them candidates for drug development in treating diseases related to enzyme dysfunction.

- Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

The synthesis of carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester can be achieved through several methods:

- Direct Esterification: Reacting carbamic acid with phenylmethyl alcohol in the presence of an acid catalyst.

- Amide Formation: The initial formation of an amide from propylamine and a suitable carbonyl compound followed by esterification.

- Multi-step Synthesis: Utilizing intermediates from other carbamic acid derivatives to construct the final product through sequential reactions .

This compound and its analogs have diverse applications:

- Pharmaceuticals: They are investigated for use in developing drugs targeting various diseases due to their biological activity.

- Agricultural Chemicals: Certain carbamic acids serve as precursors for pesticides and herbicides.

- Industrial Uses: They can be utilized in the synthesis of polymers and other materials due to their reactive functional groups .

Interaction studies involving carbamic acid derivatives focus on their binding affinities and mechanisms of action within biological systems:

- Protein Binding Studies: Understanding how these compounds interact with proteins can provide insights into their pharmacodynamics.

- Receptor Interaction: Investigating how these compounds bind to specific receptors helps elucidate their therapeutic potential and side effects.

- Metabolic Pathways: Studies on how these compounds are metabolized in vivo can inform dosing regimens and efficacy .

Similar Compounds

Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Carbendazim | 10605-21-7 | A benzimidazole derivative with fungicidal properties. |

| Carbaryl | 63-25-2 | An insecticide known for its broad-spectrum activity. |

| Methomyl | 16752-77-5 | A carbamate insecticide with high toxicity to pests but lower toxicity to mammals. |

Uniqueness

The uniqueness of carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester lies in its specific chiral centers and the combination of functionalities that may enhance its biological activity compared to other similar compounds. Its structural complexity allows for unique interactions within biological systems that may not be present in simpler derivatives .